N-(1-(6-(2-methoxyphenyl)pyridazin-3-yl)piperidin-4-yl)-2-(thiophen-3-yl)acetamide
Description
Properties
IUPAC Name |
N-[1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidin-4-yl]-2-thiophen-3-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O2S/c1-28-20-5-3-2-4-18(20)19-6-7-21(25-24-19)26-11-8-17(9-12-26)23-22(27)14-16-10-13-29-15-16/h2-7,10,13,15,17H,8-9,11-12,14H2,1H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKEJGRSYSFTAHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN=C(C=C2)N3CCC(CC3)NC(=O)CC4=CSC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-(6-(2-methoxyphenyl)pyridazin-3-yl)piperidin-4-yl)-2-(thiophen-3-yl)acetamide, a compound with potential therapeutic applications, has garnered attention in recent years for its biological activity. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 390.4 g/mol. The structure includes a pyridazine ring, a piperidine moiety, and a thiophene group, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C21H22N6O2 |
| Molecular Weight | 390.4 g/mol |
| CAS Number | 1396809-20-3 |
Anticancer Properties
Research into the anticancer effects of piperidine derivatives has shown promising results. For example, compounds similar to this compound have been reported to induce apoptosis in cancer cell lines and inhibit tumor growth . The mechanism often involves the modulation of signaling pathways associated with cell survival and proliferation.
Neuroprotective Effects
There is growing interest in the neuroprotective effects of piperidine-containing compounds. Studies have indicated that certain derivatives can inhibit acetylcholinesterase (AChE), suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's . The ability to cross the blood-brain barrier enhances their therapeutic potential.
Case Studies and Research Findings
- Antitubercular Activity : A study evaluated a series of substituted pyridazine derivatives against Mycobacterium tuberculosis. Among them, several showed significant activity with IC90 values indicating strong inhibitory effects while remaining non-toxic to human cells .
- Cytotoxicity Assessment : In vitro cytotoxicity tests on human embryonic kidney (HEK293) cells revealed that many piperidine derivatives exhibit low toxicity, making them promising candidates for further development in drug formulations .
- Structure–Activity Relationship (SAR) : Detailed SAR studies have elucidated how modifications in the chemical structure influence biological activity. For instance, introducing different substituents on the piperidine or thiophene rings can enhance potency or selectivity against specific targets .
Scientific Research Applications
Biological Activities
Numerous studies have investigated the biological activities of this compound, highlighting its potential in various therapeutic areas:
Antimicrobial Activity
Research indicates that derivatives of pyridazine and thiophene exhibit significant antimicrobial properties. For instance, compounds similar to N-(1-(6-(2-methoxyphenyl)pyridazin-3-yl)piperidin-4-yl)-2-(thiophen-3-yl)acetamide have shown effectiveness against various bacterial strains through mechanisms involving disruption of cell wall synthesis and inhibition of protein synthesis .
Anticancer Properties
The compound's structure suggests potential anticancer activity, as many pyridazine derivatives have been linked to inhibiting cancer cell proliferation. Studies have demonstrated that modifications in the piperidine and thiophene rings can enhance cytotoxic effects against specific cancer cell lines .
Anti-inflammatory Effects
Research has also pointed to anti-inflammatory properties associated with compounds containing thiophene and pyridazine structures. These compounds may inhibit pro-inflammatory cytokines and enzymes, providing therapeutic benefits in conditions such as arthritis and other inflammatory diseases .
Case Studies
Several case studies illustrate the applications and effectiveness of this compound:
Case Study 1: Antimicrobial Evaluation
A study conducted on a series of pyridazine derivatives, including this compound, demonstrated a broad spectrum of antimicrobial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined using standard agar diffusion methods, showing promising results compared to conventional antibiotics .
Case Study 2: Anticancer Activity
In vitro studies on cancer cell lines revealed that modifications in the piperidine and thiophene components significantly increased cytotoxicity. The compound was tested against breast cancer (MCF7) and lung cancer (A549) cell lines, showing IC50 values in the micromolar range, indicating strong anticancer potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
